molecular formula C27H44O2 B1240037 5beta-Spirostan

5beta-Spirostan

Cat. No. B1240037
M. Wt: 400.6 g/mol
InChI Key: INLFWQCRAJUDCR-XPCNEENDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5beta-spirostan is a spirostan.

Scientific Research Applications

Animal Models in Antidiabetic Drug Testing

Animal models have been instrumental in understanding the pathogenesis of diabetes mellitus and testing potential antidiabetic properties of natural products, including those derived from plants. These models help in elucidating the mechanism of action of these compounds and assessing their therapeutic potential (Fröde & Medeiros, 2008).

Data Mining and Machine Learning in Diabetes Research

The application of machine learning and data mining methods in biosciences, particularly in diabetes research, has become vital for transforming information into valuable knowledge. These methods have been used extensively for prediction and diagnosis, understanding diabetic complications, genetic background, and health care management (Kavakiotis et al., 2017).

Diabetic Nephropathy and Antidiabetic/Renoprotective Treatment

Studies on spironolactone add-on to standard antidiabetic/renoprotective/antihypertensive treatment in patients with diabetic nephropathy have shown promising results in preventing or slowing the progression of diabetic nephropathy by reducing proteinuria and associated blood pressure reduction (Hou et al., 2015).

Network Pharmacology in Diabetes Treatment

Network pharmacology studies have provided insights into the bioactive compounds and action mechanisms of natural products for the treatment of diabetes mellitus. This approach integrates drugs, target proteins, and disease to form comprehensive networks, enabling a better understanding of the multi-component, multi-target nature of natural products in diabetes treatment (Li et al., 2017).

Diabetes-Associated Depression and the Serotonergic System

Research has explored the complex mechanisms of diabetes-associated depression, focusing on the serotonergic system. This system regulates neurogenesis, plasticity, and emotional and behavioral activity, which are crucial in the context of diabetes and associated mood and behavioral complications (Prabhakar et al., 2015).

properties

Product Name

5beta-Spirostan

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]

InChI

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17?,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

INLFWQCRAJUDCR-XPCNEENDSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CCCC5)C)C)O[C@]16CCC(CO6)C

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Spirostan
Reactant of Route 2
5beta-Spirostan
Reactant of Route 3
5beta-Spirostan
Reactant of Route 4
5beta-Spirostan
Reactant of Route 5
5beta-Spirostan
Reactant of Route 6
5beta-Spirostan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.